(S)-2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and chloro substituents, makes it a versatile molecule for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2-chloro-6-(trifluoromethyl)benzaldehyde.
Amination: The aromatic precursor undergoes a reductive amination reaction with a suitable amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the desired (2S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2S)-enantiomer, thereby eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]acetaldehyde.
Reduction: Formation of 2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine.
Substitution: Formation of 2-amino-2-[2-azido-6-(trifluoromethyl)phenyl]ethanol.
Scientific Research Applications
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: Employed as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involving neurotransmitters or metabolic enzymes, resulting in physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different biological activity.
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol: Lacks the chiral center, leading to different stereochemical properties.
2-amino-2-[2-bromo-6-(trifluoromethyl)phenyl]ethanol: Similar structure with a bromo substituent instead of chloro.
Uniqueness
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9ClF3NO |
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Molecular Weight |
239.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m1/s1 |
InChI Key |
WOIQGEFPHYMZMY-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
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